6-chloro-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
6-chloro-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound with the molecular formula C8H8ClNS . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . One approach is based on the Meerwein radical arylation of acrylonitrile, which provides only racemic products . Another approach implies the intramolecular C-alkylation of N-carbalkoxymethylbenzenesulfonamide, which could only be enantioselective in the case of chiral supporting groups .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazine ring, which is a bicyclic system consisting of a benzene ring fused to a thiazine ring . The compound has a chlorine atom attached to the benzene ring .Chemical Reactions Analysis
This compound has been used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 185.68 . The compound has a melting point of 110-111°C .Scientific Research Applications
Clinical Impact on Electrolyte Excretion
The derivative hydrochlorothiazide, a 6-chloro-3,4-dihydro-2H-1,4-benzothiazine compound, has been studied for its effects on renal excretion of electrolytes and free water. Initial investigations revealed that it significantly increases the renal excretion of sodium, potassium, and chloride, showcasing its potency in modifying electrolyte transport (Januszewicz et al., 1959).
Metabolism and Radioactive Tracing
Studies utilizing chlorothiazide tagged with radioactive carbon in humans have explored its metabolism, revealing that chlorothiazide is not extensively metabolized and is rapidly excreted. This research has provided insight into the drug's behavior in the human body, enhancing understanding of its pharmacokinetics (Brettell et al., 1960).
High-pressure Structural Studies
Research has also delved into the structural dynamics of chlorothiazide under high-pressure conditions. These studies have identified an isosymmetric phase transition, contributing to the understanding of its physical and chemical stability, which is crucial for pharmaceutical applications (Oswald et al., 2010).
Mechanism of Action
While the specific mechanism of action of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine is not mentioned in the retrieved documents, compounds with a similar benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Safety and Hazards
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJYQSKAJAUCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89979-18-0 |
Source
|
Record name | 6-chloro-3,4-dihydro-2H-1,4-benzothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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